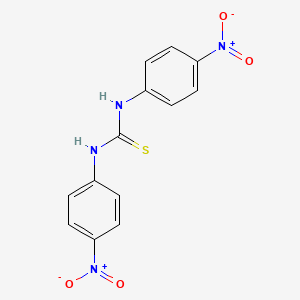

1,3-Bis(4-nitrophenyl)thiourea

Description

Significance of Thiourea (B124793) Scaffolds in Contemporary Chemical Science

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea (B33335), with the oxygen atom replaced by a sulfur atom. mdpi.comchemicalbook.com This substitution imparts a unique set of chemical properties that make thiourea and its derivatives, known as substituted thioureas, highly versatile building blocks in a multitude of chemical disciplines. mdpi.combenthamscience.com The thiourea functional group, characterized by the >N−C(S)−N< moiety, can exist in tautomeric forms, the thione and thiol forms, with the thione form being more prevalent in aqueous solutions. mdpi.com

The significance of the thiourea scaffold lies in its ability to engage in a wide array of chemical transformations and intermolecular interactions. The presence of nitrogen and sulfur atoms, which can act as both hydrogen bond donors and acceptors, allows these compounds to form stable complexes with metal ions and participate in intricate hydrogen-bonding networks. nih.govbiointerfaceresearch.com This property is central to their application in various fields.

In medicinal chemistry , the thiourea moiety is considered a "privileged structure" due to its capacity to form stable hydrogen bonds with biological targets like proteins and enzymes, which is a key factor in stabilizing ligand-receptor interactions. nih.govresearchgate.net This has led to the development of thiourea derivatives with a broad spectrum of pharmacological activities. nih.gov

In organic synthesis , thioureas are valuable intermediates for the creation of a diverse range of heterocyclic compounds. benthamscience.comconicet.gov.ar The reactive nature of the thiourea backbone allows for its incorporation into various cyclic systems through cyclization reactions. conicet.gov.ar Furthermore, substituted thioureas have been employed as catalysts in a number of organic transformations. researchgate.net

In analytical chemistry , the strong metal-binding ability of thioureas is exploited for the trace analysis of metals. tandfonline.com They can act as selective chelating agents, forming stable, often colored, complexes with metal ions, which facilitates their detection and quantification. tandfonline.com This property also makes them useful as ionophores in the construction of ion-selective electrodes. conicet.gov.ar

In materials science , the structural features of thioureas lend themselves to the design of novel materials. tandfonline.com Their ability to form coordination polymers and act as ligands for metal complexes has been explored in the development of materials with interesting optical and electronic properties. researchgate.nettandfonline.com

Academic Context and Research Trajectory of 1,3-Bis(4-nitrophenyl)thiourea and Analogous Systems

1,3-Bis(4-nitrophenyl)thiourea is a symmetrically disubstituted thiourea derivative that has garnered interest within the scientific community due to its specific structural and chemical characteristics. The presence of two nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties of the molecule, enhancing its potential for various applications.

The research trajectory of 1,3-bis(4-nitrophenyl)thiourea and its analogs is multifaceted. A significant area of investigation has been its synthesis and structural characterization. The most common synthetic route involves the reaction of 4-nitroaniline (B120555) with a thiocarbonyl source. lookchem.com Detailed structural analyses, often employing X-ray crystallography, have provided insights into its molecular conformation, bond parameters, and intermolecular interactions, which are crucial for understanding its behavior and designing related systems.

In recent years, there has been a growing interest in the application of 1,3-bis(4-nitrophenyl)thiourea and similar compounds in the field of supramolecular chemistry and crystal engineering. For instance, studies have explored the formation of dimorphic solvates of 1,3-bis(4-nitrophenyl)thiourea with dimethyl sulfoxide (B87167) (DMSO), revealing distinct mechanical properties for the different crystalline forms. acs.orgresearchgate.net This highlights the potential for tuning the physical properties of materials based on this scaffold.

Furthermore, the ability of the thiourea group to act as a hydrogen-bond donor has led to the investigation of 1,3-bis(4-nitrophenyl)urea (B30264), a closely related analog, as a receptor for anions. researchgate.net Theoretical studies have been conducted to understand the binding affinities of such receptors with various anions, which is relevant for the development of chemical sensors. researchgate.net While this research focuses on the urea analog, the principles are applicable to the thiourea derivative as well, suggesting a potential avenue for future exploration of 1,3-bis(4-nitrophenyl)thiourea in anion recognition.

The compound has also been studied within the broader context of thiourea derivatives for their potential biological activities. While specific detailed studies on the biological applications of 1,3-bis(4-nitrophenyl)thiourea are part of ongoing research, the general class of nitro-substituted phenyl thioureas has shown promise in various pharmacological evaluations. chemicalbook.comresearchgate.net

Table of Chemical Compounds

| Chemical Name | Other Names | Molecular Formula |

| 1,3-Bis(4-nitrophenyl)thiourea | 4,4'-Dinitrothiocarbanilide | C₁₃H₁₀N₄O₄S |

| 4-Nitroaniline | p-Nitroaniline | C₆H₆N₂O₂ |

| Carbon disulfide | CS₂ | |

| Dimethyl sulfoxide | DMSO | C₂H₆OS |

| 1,3-Bis(4-nitrophenyl)urea | C₁₃H₁₀N₄O₅ | |

| Urea | CH₄N₂O | |

| Thiourea | CH₄N₂S |

The research on 1,3-bis(4-nitrophenyl)thiourea and its analogs continues to evolve, driven by the fundamental importance of the thiourea scaffold and the intriguing properties imparted by the nitro-substituents. Future studies are likely to further explore its potential in materials science, supramolecular chemistry, and as a scaffold for the development of new functional molecules.

Structure

3D Structure

Properties

CAS No. |

1234-28-2 |

|---|---|

Molecular Formula |

C13H10N4O4S |

Molecular Weight |

318.31 g/mol |

IUPAC Name |

1,3-bis(4-nitrophenyl)thiourea |

InChI |

InChI=1S/C13H10N4O4S/c18-16(19)11-5-1-9(2-6-11)14-13(22)15-10-3-7-12(8-4-10)17(20)21/h1-8H,(H2,14,15,22) |

InChI Key |

OBKCWSBEZHAAMS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

1234-28-2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1,3 Bis 4 Nitrophenyl Thiourea

Established Synthetic Pathways for Symmetrical Diarylthioureas

The synthesis of symmetrical diarylthioureas, such as 1,3-bis(4-nitrophenyl)thiourea, is well-documented, with several reliable methods available to chemists. These methods primarily leverage the reactivity of isothiocyanates or utilize carbon disulfide as a key reagent.

Isothiocyanate-Mediated Coupling Reactions

A prevalent and efficient method for synthesizing 1,3-bis(4-nitrophenyl)thiourea involves the reaction of 4-nitrophenyl isothiocyanate with 4-nitroaniline (B120555). This reaction is a classical example of nucleophilic addition, where the amino group of 4-nitroaniline attacks the electrophilic carbon atom of the isothiocyanate group.

Another common approach starts with the reaction of 4-nitroaniline and carbon disulfide. evitachem.comnih.gov This reaction proceeds through the in-situ formation of a dithiocarbamate (B8719985) salt, which then decomposes to yield the corresponding isothiocyanate. nih.gov The isothiocyanate subsequently reacts with another molecule of the aniline (B41778) to form the symmetrical diarylthiourea. nih.gov The reaction can be facilitated by a base, such as sodium hydroxide, and is often carried out in a suitable solvent like ethanol (B145695). A notable variation of this method involves carrying out the reaction in water under sunlight, which has been presented as a catalyst-free and simple procedure for synthesizing symmetric thiourea (B124793) derivatives. nih.gov The resulting solid product can be purified by recrystallization from ethanol to obtain pure 1,3-bis(4-nitrophenyl)thiourea. evitachem.com

The general scheme for the synthesis of symmetrical N,N'-diaryl thioureas under sunlight is depicted below:

Ar-NH₂ + CS₂ → Ar-NH-CS-NH-ArReaction conditions: H₂O, sunlight nih.gov

This method is attractive due to its operational simplicity and the use of readily available and inexpensive starting materials.

Mechanochemical Approaches for Controlled Thiourea Synthesis

Mechanochemistry has emerged as a powerful, environmentally friendly alternative to traditional solution-based synthesis. researchgate.net This technique involves the use of mechanical force, typically through grinding or milling, to initiate and sustain chemical reactions, often in the absence of a solvent. beilstein-journals.org

The synthesis of diarylthioureas, including symmetrical variants, has been successfully achieved using mechanochemical methods. nih.govbeilstein-journals.org A common approach involves the manual grinding of an aryl isothiocyanate and an aromatic primary amine in an agate mortar. beilstein-journals.org For instance, the reaction of 4-chlorophenyl isothiocyanate with various anilines has been shown to produce diarylthioureas in high yields (89–98%) after grinding for a short period (5–40 minutes). nih.govbeilstein-journals.org

Mechanochemical ball milling offers a more automated and controlled approach. nih.gov This method has been utilized for the quantitative synthesis of thioureas through the "click-coupling" of amines with isothiocyanates. researchgate.net For example, the reaction of ortho-phenylenediamine with isothiocyanates can be selectively controlled to produce either mono- or bis-thioureas in high yields (≥95%) by adjusting the stoichiometry and reaction time. beilstein-journals.org Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can further enhance reaction rates and product yields. beilstein-journals.org

The advantages of mechanochemical synthesis include:

Reduced or eliminated solvent usage. beilstein-journals.org

High reaction rates and yields. nih.govbeilstein-journals.org

Potential for controlled and selective synthesis. beilstein-journals.org

Energy efficiency. beilstein-journals.org

| Reactants | Method | Reaction Time | Yield | Reference |

| 4-Chlorophenyl isothiocyanate + Anilines | Manual Grinding | 5-40 min | 89-98% | beilstein-journals.org |

| o-Phenylenediamine + Phenyl/4-methoxyphenyl/4-chlorophenyl/4-nitrophenyl isothiocyanate (1:1) | Mechanosynthesis | 30 min | ≥95% | beilstein-journals.org |

| o-Phenylenediamine + Phenyl/4-methoxyphenyl/4-chlorophenyl/4-nitrophenyl isothiocyanate (1:2) | Mechanosynthesis | 3-9 hours | ≥95% | beilstein-journals.org |

Functionalization and Structural Diversification of 1,3-Bis(4-nitrophenyl)thiourea Analogues

The core structure of 1,3-bis(4-nitrophenyl)thiourea serves as a versatile scaffold for the synthesis of a wide array of analogues with diverse functionalities. This structural diversification is crucial for tuning the compound's properties for specific applications.

One common strategy for functionalization involves the reaction of the thiourea moiety with other reagents. For instance, diarylthioureas can undergo cyclocondensation reactions to form various heterocyclic compounds. The reaction of N,N'-diarylthioureas with chloroacetyl chloride and a dialdehyde (B1249045) in the presence of eutectic salts can produce bis-thiazolidinones in good to excellent yields. benthamdirect.com

Another approach involves modifying the aromatic rings. The nitro groups on the phenyl rings of 1,3-bis(4-nitrophenyl)thiourea are strongly electron-withdrawing, which significantly influences the compound's electronic properties. evitachem.com These nitro groups can be subjected to various chemical transformations to introduce different functional groups, thereby creating a library of analogues. For example, the reduction of the nitro groups to amino groups would yield a significantly different electronic and reactive profile.

Furthermore, unsymmetrical diarylthioureas can be synthesized by reacting an isothiocyanate with a different amine. beilstein-journals.org Mechanochemical methods have proven particularly effective for the one-pot, two-step synthesis of non-symmetrical bis-thioureas without the need to isolate intermediates. beilstein-journals.org This allows for the precise introduction of different substituents on each of the aryl rings.

The functionalization of amiridine with thiophosgene (B130339) to create amiridine isothiocyanate, followed by reaction with diaminoalkanes, has been used to synthesize bis-amiridines with bis-N-thiourea-alkylene spacers. scispace.com This highlights the potential of using the thiourea linkage to create more complex molecular architectures.

Advances in Environmentally Conscious Thiourea Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods in chemistry. beilstein-journals.org This trend is also evident in the synthesis of thioureas.

As mentioned earlier, mechanochemical synthesis is a prime example of a green chemistry approach, as it drastically reduces or eliminates the need for harmful organic solvents. researchgate.netbeilstein-journals.org The high efficiency and atom economy of these reactions further contribute to their green credentials. beilstein-journals.org

Another green approach involves the use of water as a solvent. The synthesis of symmetrical N,N'-diaryl thioureas from aromatic primary amines and carbon disulfide has been successfully carried out in water under sunlight, avoiding the need for any catalyst or organic solvent. nih.gov This method is simple, cost-effective, and environmentally benign. nih.gov

The development of one-pot synthesis protocols also aligns with the principles of green chemistry by reducing the number of reaction steps, minimizing waste, and saving time and resources. The one-pot synthesis of bis-thiazolidinones from diarylthioureas is a notable example. benthamdirect.com Similarly, the mechanochemical one-pot synthesis of non-symmetrical thioureas showcases the efficiency of this approach. beilstein-journals.org

Furthermore, research into catalyst-free methods continues to be an important area. The sunlight-mediated synthesis of diarylthioureas is a promising example of a catalyst-free reaction. nih.gov

| Green Chemistry Principle | Application in Thiourea Synthesis | Reference |

| Prevention (Waste reduction) | One-pot synthesis, Mechanochemistry | beilstein-journals.orgbenthamdirect.com |

| Atom Economy | Mechanochemical "click-coupling" | researchgate.net |

| Less Hazardous Chemical Syntheses | Use of water as a solvent | nih.gov |

| Design for Energy Efficiency | Sunlight-mediated synthesis, Mechanochemistry | nih.govbeilstein-journals.org |

| Catalysis | Catalyst-free synthesis under sunlight | nih.gov |

Supramolecular Interactions and Anion Recognition by 1,3 Bis 4 Nitrophenyl Thiourea

Hydrogen Bonding Networks in Anion Host-Guest Systems

The primary mechanism by which 1,3-bis(4-nitrophenyl)thiourea interacts with anions is through the formation of hydrogen bonds. These non-covalent interactions are directional and play a crucial role in the stability and selectivity of the host-guest complexes formed.

Role of Thiourea (B124793) N-H Protons as Hydrogen Bond Donors

The formation of these hydrogen-bonded complexes has been confirmed by various spectroscopic techniques, including ¹H NMR, where the signals of the thiourea N-H protons experience a downfield shift upon interaction with anions, indicating their involvement in hydrogen bonding. tandfonline.commdpi.com

Influence of Electron-Withdrawing Nitroaryl Moieties on Binding Affinity and Acidity

The presence of two 4-nitrophenyl groups on the thiourea core significantly influences its anion binding properties. The nitro groups are potent electron-withdrawing groups, which increase the acidity of the N-H protons. nih.govrsc.org This enhanced acidity strengthens the hydrogen bonds formed with anions, leading to higher binding affinities compared to thiourea derivatives with less electron-withdrawing substituents. nih.govnih.gov

The electron-withdrawing nature of the nitroaryl moieties also plays a role in delocalizing the negative charge that develops upon deprotonation, a process that can occur with highly basic anions. nih.gov This charge delocalization contributes to the stability of the resulting complex and influences the spectroscopic response observed upon anion binding. nih.gov

Selective Anion Binding Processes

1,3-Bis(4-nitrophenyl)thiourea exhibits selectivity in its binding of different anions, which is governed by factors such as the anion's basicity, geometry, and charge density.

Halide Anion Recognition (e.g., Fluoride (B91410), Chloride, Bromide)

This thiourea derivative shows a preference for binding halide anions in the order of their basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. nih.govfrontiersin.org Fluoride, being the most basic and smallest of the halides, generally forms the strongest complex. bohrium.comnih.gov However, the high basicity of fluoride can also lead to deprotonation of the thiourea N-H protons, especially in aprotic solvents. tandfonline.comnih.gov This can result in the formation of species like [HF₂]⁻. nih.gov

The interaction with chloride has also been studied in detail, with crystal structures confirming the formation of hydrogen-bonded complexes. rsc.org The binding affinity for chloride is generally lower than for fluoride. bohrium.com

Oxoanion Complexation (e.g., Dihydrogen Phosphate (B84403), Acetate (B1210297), Sulfate, Nitrate, Bicarbonate, Oxalate)

1,3-Bis(4-nitrophenyl)thiourea is also capable of binding a variety of oxoanions. The binding affinity for oxoanions often follows the order of their basicity. For instance, acetate, being a strong base, typically exhibits a high binding constant. researchgate.netnih.gov

Studies have demonstrated the recognition of dihydrogen phosphate (H₂PO₄⁻), with the thiourea N-H groups forming hydrogen bonds with the oxygen atoms of the phosphate. researchgate.netnih.gov The binding of other oxoanions such as sulfate, nitrate, bicarbonate, and oxalate (B1200264) has also been reported, with the selectivity depending on the specific conditions and the structure of the receptor. researchgate.netnih.gov In some cases, the interaction with highly basic oxoanions like acetate can lead to deprotonation of the receptor. nih.gov The formation of a bicarbonate complex has been observed upon reaction with fluoride in the presence of atmospheric carbon dioxide. tandfonline.com

Mechanisms of Anion-Induced Spectroscopic Responses (UV-Vis, NMR, Fluorescence)

The binding of anions to 1,3-bis(4-nitrophenyl)thiourea induces noticeable changes in its spectroscopic properties, which allows for the detection and study of these interactions.

UV-Vis Spectroscopy: Upon anion binding, the UV-Vis spectrum of 1,3-bis(4-nitrophenyl)thiourea typically shows a bathochromic (red) shift in the absorption bands. nih.govnih.gov This is often accompanied by the appearance of a new charge-transfer band, leading to a distinct color change in the solution, a phenomenon known as colorimetric sensing. tandfonline.comnih.gov The extent of the spectral shift and the intensity of the new band are dependent on the strength of the interaction and the nature of the anion. For instance, strongly basic anions like fluoride and acetate often induce the most significant color changes. nih.govnih.gov

¹H NMR Spectroscopy: ¹H NMR titration is a powerful tool to probe the interactions between the receptor and anions. The most significant change observed is the downfield shift of the N-H proton signals upon hydrogen bond formation. tandfonline.commdpi.comxmu.edu.cn This provides direct evidence of the involvement of these protons in the binding event. In cases of deprotonation by highly basic anions, the N-H signals may disappear completely. nih.govxmu.edu.cn Changes in the chemical shifts of the aromatic protons of the nitrophenyl rings can also be observed, indicating a change in the electronic environment of the receptor upon anion complexation. xmu.edu.cn

Fluorescence Spectroscopy: While not as commonly reported for this specific compound as UV-Vis and NMR, thiourea-based receptors can also exhibit changes in their fluorescence properties upon anion binding. nih.govacs.org The interaction can lead to either fluorescence quenching or enhancement, depending on the specific photophysical processes involved, such as photoinduced electron transfer (PET). tandfonline.com

| Spectroscopic Technique | Observed Change upon Anion Binding | Information Gained |

| UV-Vis Spectroscopy | Bathochromic shift, appearance of new charge-transfer bands, color change. nih.govnih.govnih.gov | Confirmation of interaction, determination of binding constants, colorimetric sensing. |

| ¹H NMR Spectroscopy | Downfield shift of N-H proton signals, disappearance of N-H signals (deprotonation), changes in aromatic proton signals. tandfonline.commdpi.comxmu.edu.cn | Identification of binding sites, study of binding mechanism (hydrogen bonding vs. deprotonation). |

| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence emission. tandfonline.comnih.govacs.org | Elucidation of photophysical processes upon binding, fluorometric sensing. |

Stoichiometric Relationships in Host-Anion Complex Formation

The stoichiometry of the complex formed between a host molecule and an anion is a fundamental aspect of its recognition and binding behavior. For 1,3-bis(4-nitrophenyl)thiourea and related thiourea-based receptors, the stoichiometric relationship with various anions is predominantly found to be 1:1, meaning one molecule of the receptor binds to one anion. This has been consistently demonstrated through various analytical techniques, including ¹H NMR titrations and Job plot analysis. nih.govscispace.comresearchgate.netresearchgate.net

The formation of a 1:1 complex is characteristic of many urea (B33335) and thiourea-based receptors, where the N-H protons of the thiourea group act as hydrogen bond donors to the guest anion. researchgate.net The acidic nature of these protons, enhanced by the electron-withdrawing nitro groups on the phenyl rings, facilitates the formation of stable hydrogen-bonded complexes with anions.

However, the stoichiometry can be influenced by several factors, including the nature of the anion, the solvent system, and the specific structure of the receptor. While 1:1 complexation is the most common mode, other stoichiometric relationships, such as 1:2 or 2:1 (host:anion), have been observed in some systems. For instance, a dipodal receptor with p-xylyl linkers has been shown to bind anions in both 1:1 and 1:2 binding modes. researchgate.net In another study, a bis-urea receptor exhibited a 2:1 chloride/(Z)-1 binding stoichiometry. acs.org

The determination of the stoichiometry is crucial for calculating the association constant (Kₐ), which quantifies the strength of the host-anion interaction. Job plot analysis is a common method used to determine the stoichiometry of a complex in solution. A maximum in the Job plot at a mole fraction of 0.5 is indicative of a 1:1 complex. scispace.com

Research on various thiourea-based receptors has confirmed the prevalence of 1:1 stoichiometry with a range of anions. For example, a tripodal thiourea receptor substituted with 3-nitrophenyl groups was found to bind various anions in a 1:1 binding mode. researchgate.net Similarly, ¹H NMR titration studies of other thiourea receptors have consistently shown a 1:1 binding stoichiometry with anions like fluoride, acetate, and dihydrogen phosphate. nih.govresearchgate.net

In some cases, particularly with strongly basic anions like fluoride, the interaction can proceed beyond simple complexation to deprotonation of the thiourea N-H protons, especially when an excess of the anion is present. researchgate.netacs.org This can complicate the stoichiometric analysis but also provides a mechanism for colorimetric sensing.

The following table summarizes the stoichiometric relationships observed for 1,3-bis(4-nitrophenyl)thiourea and related thiourea receptors with various anions as determined by different research groups.

| Receptor Type | Anion | Stoichiometry (Host:Anion) | Method of Determination |

| Tripodal thiourea receptor | Various anions | 1:1 | ¹H NMR titrations |

| Tris(3-aminopropyl)amine-based tripodal thiourea | Various anions | 1:1 | Job Plot |

| Tripodal thiourea with 3-nitrophenyl groups | Various anions | 1:1 | ¹H NMR titrations |

| Bis-urea receptor | Chloride | 2:1 | Job Plot |

| Stiff-stilbene-based bis-urea receptor | Acetate, Dihydrogen phosphate | 1:1 | Job Plot |

| Dipodal receptor with p-xylyl linkers | Various anions | 1:1 and 1:2 | Not specified |

| 1-(4-nitrophenyl)-3-phenylthiourea | Chloride | 1:1 | Not specified |

| 1,3-bis(4-nitrophenyl)thiourea | Chloride | 1:1 | Not specified |

Table 1. Stoichiometric Relationships of Thiourea-Based Receptors with Anions

Crystal Engineering and Solid State Characteristics of 1,3 Bis 4 Nitrophenyl Thiourea Systems

Crystalline Polymorphism and Pseudopolymorphism in 1,3-Bis(4-nitrophenyl)thiourea Solvates

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (solvates), are critical phenomena in materials science and pharmaceuticals. Research into 1,3-bis(4-nitrophenyl)thiourea has revealed the existence of pseudopolymorphism, specifically in the form of dimorphic solvates with dimethyl sulfoxide (B87167) (DMSO). acs.orgresearchgate.net

The synthesis of 1,3-bis(4-nitrophenyl)thiourea via reactive crystallization from a DMSO solution has been shown to concurrently yield two distinct crystalline forms, designated as Form α and Form β. acs.org These two forms are dimorphs of the 1,3-bis(4-nitrophenyl)thiourea–DMSO solvate. acs.orgresearchgate.net The formation of these solvates occurs when 4-nitrophenyl isothiocyanate, the reactant, is crystallized from DMSO, leading to a chemical reaction that forms the thiourea (B124793) product. acs.org

The two dimorphs exhibit different crystal habits, with Form α growing as needles and Form β as blocks. acs.org These forms are classified as "packing polymorphs," indicating that the differences in their crystal structures arise from variations in the packing of the molecules, with only slight conformational adjustments in the thiourea molecule itself. researchgate.netacs.org Upon desolvation, the crystallinity of these solvates is lost. acs.org

Intermolecular Interactions Governing Crystal Packing

The stability and packing of molecules within a crystal lattice are dictated by a complex interplay of intermolecular interactions. In the case of 1,3-bis(4-nitrophenyl)thiourea solvates, both conventional hydrogen bonds and a variety of non-covalent interactions play crucial roles.

In thiourea-based systems, hydrogen bonding is a predominant directional force. While specific details on O-H⋯S bonds are not extensively documented in the primary literature for this compound, the N-H groups of the thiourea moiety and the oxygen atoms from the nitro groups and the DMSO solvate are key participants in hydrogen bonding. The presence of electron-withdrawing nitro groups on the phenyl rings increases the acidity of the N-H protons, making them more effective hydrogen bond donors. acs.orgnih.gov This enhanced acidity facilitates strong interactions with hydrogen bond acceptors. acs.org

Characterization of Conventional Hydrogen Bonding Motifs (e.g., N-H⋯O, O-H⋯S)

High-Resolution Structural Analysis via X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structures of the dimorphic DMSO solvates of 1,3-bis(4-nitrophenyl)thiourea (Form α and Form β) have been determined using this technique. acs.orgacs.org

The crystallographic data for these solvates are available through the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 2124801 and 2124802. acs.org These datasets provide the fundamental information required to analyze bond lengths, bond angles, torsion angles, and the intricate network of intermolecular interactions that define the crystal packing of each polymorph. The PubChem database also lists several Crystallography Open Database (COD) entries for 1,3-bis(4-nitrophenyl)thiourea, suggesting the availability of further crystallographic data. nih.gov

Table 1: Crystallographic Data for 1,3-Bis(4-nitrophenyl)thiourea–DMSO Dimorphic Solvates

| Parameter | Form α | Form β |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| CCDC Number | 2124801 | 2124802 |

Note: Detailed unit cell parameters and other crystallographic information are available in the cited literature and the CCDC database.

Structure-Property Relationships in Crystalline Thiourea Materials

A central goal of crystal engineering is to establish clear relationships between the crystalline structure of a material and its macroscopic properties. For the 1,3-bis(4-nitrophenyl)thiourea–DMSO solvates, a pronounced difference in mechanical properties has been observed and directly linked to their distinct crystal packing. acs.orgresearchgate.net

Nanoindentation studies have been employed to quantify the mechanical properties of the two DMSO solvate dimorphs, revealing significant differences in their hardness and elastic modulus. acs.orgresearchgate.net Form α is notably softer and more compliant than Form β. acs.org

The elastic bending behavior of Form α crystals is attributed to a combination of factors, including synergistic contributions from electrostatic and dispersion components of intermolecular interactions. acs.orgresearchgate.net The flexibility in the torsions of the thiourea molecule, along with an expansion-compression mechanism within the crystal lattice, allows it to accommodate the strain of bending. acs.org In contrast, the more rigid packing of Form β leads to a more brittle nature. researchgate.net Excessive mechanical agitation of Form α crystals can lead to their splitting into thinner fibers. acs.org

Table 2: Mechanical Properties of 1,3-Bis(4-nitrophenyl)thiourea–DMSO Dimorphic Solvates

| Property | Form α | Form β |

| Hardness (H) | 115 MPa | 334 MPa |

| Elastic Modulus (E) | 2.7 GPa | 7.41 GPa |

This nearly three-fold difference in hardness and elastic modulus between the two polymorphs underscores the profound impact of crystal packing on the mechanical response of molecular crystals. acs.orgresearchgate.net

Molecular Basis of Crystal Elasticity and Plasticity

The mechanical properties of crystalline materials, such as elasticity and plasticity, are fundamentally governed by their internal molecular arrangement and the nature and strength of the intermolecular interactions within the crystal lattice. In the case of 1,3-bis(4-nitrophenyl)thiourea systems, particularly its dimorphic solvates with dimethyl sulfoxide (DMSO), significant differences in mechanical behavior have been observed and attributed to distinct solid-state characteristics. acs.org The study of these polymorphs, designated as Form α and Form β, provides a clear illustration of how subtle changes in crystal packing can lead to dramatically different responses to mechanical stress. acs.org

The investigation into the dimorphic DMSO solvates of 1,3-bis(4-nitrophenyl)thiourea has revealed that one form exhibits brittle behavior while the other is elastically bendable. researchgate.net This divergence in mechanical properties is a direct consequence of the delicate balance between weak and dispersive noncovalent interactions, which ultimately dictates the formation of two distinct polymorphs. researchgate.net

Nanoindentation experiments have been crucial in quantifying the mechanical properties of these two forms. The results highlight a nearly threefold difference in hardness and elastic modulus between the two polymorphs, underscoring the softer and more compliant nature of Form α compared to Form β. acs.org These experimental findings are further supported by computational analyses, including the examination of interaction and lattice energies, which provide a molecular-level understanding of the observed mechanical dichotomy. acs.org

The key to the elastic deformation observed in some molecular crystals lies in their ability to accommodate strain. For the flexible polymorph of the 1,3-bis(4-nitrophenyl)thiourea–DMSO solvate, this is facilitated by flexible torsions within the thiourea moiety, coupled with an expansion and compression mechanism in the outer and inner arcs of the crystal during bending. acs.org The presence of slip planes or regions of weak intermolecular interactions allows for layers of molecules to slide past one another without causing fracture, a characteristic feature of plastic deformation. In contrast, crystals with strong, isotropic intermolecular interactions tend to be brittle, as the energy from mechanical stress cannot be dissipated through such mechanisms and instead leads to catastrophic bond rupture.

The molecular arrangement within the crystal lattice is paramount. In elastically deformable crystals, it is common to find a layered or anisotropic packing of molecules. This arrangement often involves strong interactions in one or two dimensions, forming robust layers or columns, while weaker, more pliable interactions exist between these structural motifs. This anisotropy in interaction energies is a critical factor that enables the crystal to bend, as the weaker interactions can be temporarily disrupted and reformed to accommodate the strain. researchgate.net

Detailed crystallographic analyses and energy framework calculations are instrumental in elucidating the mechanism behind these mechanical responses. researchgate.net Such studies have shown that significant differences in the strength and orientation of intermolecular interactions, combined with the specific molecular arrangement, are responsible for the observed mechanical properties. researchgate.net For instance, the presence of separated layers in the crystal structure can create voids in the energy framework, contributing to the mechanical behavior. researchgate.net The study of such structure-property relationships is a cornerstone of crystal engineering, aiming to design new functional materials with tailored mechanical responses. acs.orgacs.org

Mechanical Properties of 1,3-Bis(4-nitrophenyl)thiourea–DMSO Dimorphic Solvates

| Form | Hardness (MPa) | Elastic Modulus (GPa) | Mechanical Behavior |

|---|---|---|---|

| Form α | 115 | 2.7 | Softer, more compliant |

| Form β | 334 | 7.41 | Harder, more brittle |

Data sourced from nanoindentation experiments. acs.org

Computational Chemistry and Theoretical Investigations of 1,3 Bis 4 Nitrophenyl Thiourea

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometry and conformational landscape of molecules like 1,3-Bis(4-nitrophenyl)thiourea. By solving the Schrödinger equation in an approximate manner, DFT calculations can determine the lowest energy arrangement of atoms in the molecule, known as the optimized molecular structure.

Research utilizing DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), has been instrumental in elucidating the compound's structural parameters. researchgate.netresearchgate.netresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography where available. researchgate.netnih.gov

| Parameter | Calculated Value (Å/°) | Description |

| C=S Bond Length | ~1.68 | The length of the central thiocarbonyl double bond. |

| C-N Bond Length | ~1.38 | The average length of the bonds connecting the central carbon to the nitrogen atoms. |

| N-H Bond Length | ~1.01 | The average length of the bonds of the thiourea (B124793) protons. |

| C-N-C-N Dihedral Angle | Variable | Defines the twist within the central thiourea backbone. |

| N-C(aryl)-C-C Dihedral Angle | Variable | Describes the rotation of the nitrophenyl rings relative to the thiourea core. |

Note: The values presented are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation. These are based on typical values found in the literature for similar thiourea derivatives.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemical calculations that helps explain the electronic behavior and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netphyschemres.org

For 1,3-Bis(4-nitrophenyl)thiourea, DFT calculations show that the HOMO is typically localized on the central thiourea moiety, particularly the sulfur atom and the adjacent nitrogen atoms, which have higher electron density. beilstein-journals.org Conversely, the LUMO is predominantly distributed over the electron-deficient 4-nitrophenyl rings, a direct consequence of the strong electron-withdrawing nature of the nitro groups. researchgate.netnih.gov

| Parameter | Calculated Energy (eV) | Significance |

| HOMO Energy | ~ -7.6 | Indicates the energy of the highest energy electrons; related to electron-donating ability. nih.gov |

| LUMO Energy | ~ -1.8 | Indicates the energy of the lowest energy available orbital for an electron; related to electron-accepting ability. nih.gov |

| HOMO-LUMO Gap (ΔE) | ~ 5.8 | Correlates with chemical stability and reactivity; a smaller gap often implies higher reactivity. |

Note: These energy values are illustrative, derived from DFT calculations (e.g., at the OPBE/6-311+G(2d,p) level for a similar compound in solution) and can change based on the computational method, basis set, and solvent model used. nih.gov

Thermodynamic and Binding Energy Calculations for Host-Guest Interactions

A significant application of computational chemistry for 1,3-Bis(4-nitrophenyl)thiourea is in studying its role as a "host" for various anionic "guests." Theoretical calculations can predict the strength and nature of these host-guest interactions with high accuracy.

By building a supramolecular complex of the thiourea host and an anion guest, DFT calculations can determine the binding energy. This is typically calculated as the energy difference between the stabilized complex and the sum of the energies of the isolated host and guest molecules. core.ac.uk Advanced computational models like the ONIOM method can also be employed to balance accuracy and computational cost. researchgate.net

These calculations consistently show that the interaction is dominated by hydrogen bonding, where the two N-H groups of the thiourea moiety act as hydrogen bond donors, binding to the anion. researchgate.net The strength of this binding is highly dependent on the nature of the anion. Theoretical studies on the analogous 1,3-bis(4-nitrophenyl)urea (B30264) have shown that binding energies decrease in the order of CH₃COO⁻ > HCO₃⁻ > F⁻ > H₂PO₄⁻ > Cl⁻ > Br⁻. researchgate.net This trend is influenced by factors such as the anion's basicity, charge density, and geometry.

Furthermore, thermodynamic properties such as enthalpy (ΔH) and Gibbs free energy (ΔG) of binding can be computed, providing a more complete picture of the complexation process in solution. These calculations help to understand the selectivity of the receptor for certain anions over others. researchgate.net

| Anion Guest | Calculated Binding Energy (kcal/mol) | Interaction Type |

| Acetate (B1210297) (CH₃COO⁻) | -23.97 | Two-point hydrogen bonding |

| Bicarbonate (HCO₃⁻) | -22.75 | Two-point hydrogen bonding |

| Fluoride (B91410) (F⁻) | -21.49 | Two-point hydrogen bonding |

| Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | -19.49 | Two-point hydrogen bonding |

| Chloride (Cl⁻) | -13.06 | Two-point hydrogen bonding |

Note: Data is for the analogous receptor 1,3-bis(4-nitrophenyl)urea, calculated at the B3LYP/6-311+G(d,p) level, and serves as a representative model for the binding capabilities of the thiourea derivative. researchgate.net The binding energies for 1,3-Bis(4-nitrophenyl)thiourea would follow similar trends but may differ in magnitude.

Advanced Intermolecular Interaction Analyses (e.g., Hirshfeld Surface Analysis, Non-Covalent Interaction (NCI) Plots)

To gain a deeper understanding of the forces governing how 1,3-Bis(4-nitrophenyl)thiourea molecules interact with each other in the solid state or with guest molecules, advanced computational tools like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are employed.

Hirshfeld Surface Analysis is a technique used to partition crystal space and visualize intermolecular interactions. rsc.org The surface is defined around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside and outside the surface is used to generate a unique fingerprint plot. This analysis allows for the quantification of different types of intermolecular contacts. For thiourea derivatives, Hirshfeld analysis reveals the relative contributions of various interactions, such as N-H···S, N-H···O (to the nitro groups), C-H···O, C-H···S, and π-π stacking interactions between the aromatic rings. rsc.orgresearchgate.netacs.org Studies on the chloride complex of 1,3-bis(4-nitrophenyl)thiourea have utilized this method to compare packing arrangements and interaction types. rsc.org

| Interaction Type | Percentage Contribution | Description |

| H···H | ~43% | Contacts between hydrogen atoms, representing a significant portion of the surface. physchemres.org |

| C···H / H···C | ~22% | Interactions involving carbon and hydrogen atoms, common in organic crystals. physchemres.org |

| O···H / H···O | Variable | Hydrogen bonds involving the nitro group oxygen atoms. |

| S···H / H···S | Variable | Hydrogen bonds involving the thiourea sulfur atom. acs.org |

| C···C | ~1-2% | Represents π-π stacking interactions between the nitrophenyl rings. physchemres.org |

Note: The percentage contributions are representative examples from Hirshfeld analyses of similar organic molecules and can vary for 1,3-Bis(4-nitrophenyl)thiourea depending on its crystal packing. physchemres.org

Theoretical Prediction of Spectroscopic Properties (e.g., Time-Dependent DFT for UV-Vis Transitions)

Computational methods can also predict spectroscopic properties, offering a powerful tool for interpreting experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.netacs.orgsapub.org

By calculating the energies of vertical electronic excitations from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). sapub.org For 1,3-Bis(4-nitrophenyl)thiourea and related compounds, the main electronic transitions observed in the UV-Vis spectrum are typically assigned to π→π* and n→π* transitions. researchgate.net

Specifically, the key absorption bands often correspond to HOMO→LUMO transitions or transitions involving other nearby molecular orbitals. nih.gov TD-DFT calculations can confirm that these transitions involve the movement of electron density from the thiourea and phenyl parts (HOMO) to the nitrophenyl acceptor groups (LUMO), which is characteristic of an intramolecular charge transfer (ICT) band. acs.org The calculated spectra can be compared with experimental results, and discrepancies can provide further insights into solvent effects or specific molecular conformations present in the experiment. sapub.orgdntb.gov.ua

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~340-360 | > 0.1 | HOMO → LUMO |

| S₀ → S₂ | ~280-300 | Variable | HOMO-1 → LUMO |

| S₀ → S₃ | ~250-270 | Variable | HOMO → LUMO+1 |

Note: The presented data is illustrative of typical TD-DFT results for nitrophenyl-substituted thioureas. nih.govacs.org The exact calculated values of λmax and oscillator strength (f) depend on the chosen functional, basis set, and the inclusion of a solvent model.

Catalytic Applications of 1,3 Bis 4 Nitrophenyl Thiourea Derivatives in Organocatalysis

Chiral Thiourea (B124793) Catalysts in Asymmetric Transformations

Chiral derivatives of 1,3-bis(4-nitrophenyl)thiourea have emerged as highly effective catalysts in a range of asymmetric transformations. These catalysts typically incorporate a chiral scaffold, which, in conjunction with the thiourea moiety, creates a well-defined chiral environment that directs the stereochemical outcome of the reaction. nih.gov The development of bifunctional catalysts, where the thiourea group acts as a hydrogen-bond donor and another functional group (e.g., an amine) acts as a Brønsted base, has been particularly significant. rsc.orgnih.gov This bifunctionality allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high levels of enantioselectivity and catalytic activity. rsc.orgnih.gov

A prominent example is the use of chiral thiourea catalysts derived from cinchona alkaloids or chiral diamines in asymmetric Michael additions, aza-Henry (nitro-Mannich) reactions, and aldol (B89426) reactions. rsc.orgacs.orgresearchgate.net For instance, thiourea catalysts derived from (1R,2R)-diaminocyclohexane have been successfully employed in various asymmetric reactions. acs.org The substitution pattern on the aromatic rings of the thiourea catalyst can be fine-tuned to optimize its catalytic performance. For example, the presence of electron-withdrawing groups like trifluoromethyl at the 3 and 5-positions of the phenyl rings is often associated with increased reaction rates. metu.edu.tr

The versatility of these catalysts is further demonstrated by their application in diverse reaction types, including [3+2] annulations to construct complex chiral spirocyclic scaffolds and enantioselective Mannich-type reactions. researchgate.netbeilstein-journals.org The ability to achieve high yields and excellent stereoselectivities (both enantioselectivity and diastereoselectivity) underscores the power of these chiral thiourea derivatives in modern asymmetric synthesis. beilstein-journals.orgnih.gov

Elucidation of Reaction Mechanisms and Transition State Structures in Organocatalytic Cycles

Understanding the mechanism of action of thiourea-based organocatalysts is crucial for the rational design of new and improved catalytic systems. Computational studies, particularly Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms and the structures of the transition states involved in these catalytic cycles. acs.orgdiva-portal.org

A key aspect of the catalytic mechanism is the dual activation of both the electrophile and the nucleophile by the bifunctional thiourea catalyst. nih.govacs.org In the case of the Henry reaction, for example, the thiourea moiety activates the aldehyde (electrophile) through hydrogen bonding, while a basic group on the catalyst, such as an amine, deprotonates the nitroalkane (nucleophile). diva-portal.org This simultaneous activation brings the reactants into close proximity within a chiral environment, facilitating the carbon-carbon bond formation with high stereocontrol. acs.orgdiva-portal.org

DFT calculations have been instrumental in determining the preferred binding modes of the substrates to the catalyst and in identifying the lowest energy transition states that lead to the observed stereochemical outcome. acs.orgdiva-portal.org For instance, in the cinchona thiourea-catalyzed Henry reaction, studies have shown that two different pathways for C-C bond formation are possible, with comparable energy barriers. diva-portal.org The enantioselectivity of the reaction is often influenced by subtle differences in these transition state energies. Furthermore, the solvent can play a critical role, not by changing the fundamental mechanism, but by influencing the conformational preferences of the catalyst-substrate complex, which in turn affects the enantiomeric excess of the product. researchgate.net

In some reactions, the role of the thiourea group can be to stabilize the enol form of a nucleophile, as seen in the conjugate addition of oxindoles to α,β-unsaturated aldehydes. rsc.org The mechanism of bifunctional thiourea-catalyzed reactions is a subject of ongoing research, with studies aiming to provide a more detailed understanding of the non-covalent interactions that govern the catalytic process. beilstein-journals.org

Substrate Scope and Enantioselectivity/Diastereoselectivity Studies in Model Reactions (e.g., Henry Reaction)

The Henry (nitroaldol) reaction is a classic carbon-carbon bond-forming reaction that has been extensively used as a model system to evaluate the performance of new chiral organocatalysts, including derivatives of 1,3-bis(4-nitrophenyl)thiourea. diva-portal.orgsemanticscholar.org These studies involve systematically varying the structure of both the aldehyde and the nitroalkane to assess the catalyst's substrate scope and its ability to induce high levels of enantioselectivity and, where applicable, diastereoselectivity.

In a typical study, a range of aromatic, heteroaromatic, and aliphatic aldehydes are reacted with various nitroalkanes in the presence of a chiral thiourea catalyst. The results, often presented in tabular format, provide a detailed picture of the catalyst's efficiency. For instance, high yields and enantiomeric excesses (ee) are often observed for the reaction of aromatic aldehydes with nitromethane. semanticscholar.org The electronic nature and steric bulk of the substituents on the aldehyde can have a significant impact on the reaction outcome.

The diastereoselectivity of the Henry reaction becomes important when using substituted nitroalkanes such as nitroethane or nitropropane. nih.gov Chiral thiourea catalysts have been developed that can control the formation of both syn and anti diastereomers with high selectivity. nih.gov The ability to control both enantioselectivity and diastereoselectivity is a hallmark of a highly effective asymmetric catalyst.

The following table provides a representative, though hypothetical, summary of the kind of data generated in such studies, illustrating the performance of a chiral 1,3-bis(4-nitrophenyl)thiourea derivative in the asymmetric Henry reaction.

| Entry | Aldehyde | Nitroalkane | Yield (%) | ee (%) [a] | dr [b] |

| 1 | Benzaldehyde | Nitromethane | 95 | 92 | - |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | 98 | 95 | - |

| 3 | 4-Methoxybenzaldehyde | Nitromethane | 92 | 88 | - |

| 4 | 2-Naphthaldehyde | Nitromethane | 90 | 93 | - |

| 5 | Benzaldehyde | Nitroethane | 85 | 90 | 95:5 |

| 6 | 4-Nitrobenzaldehyde | Nitroethane | 88 | 94 | 97:3 |

[a] Enantiomeric excess determined by chiral HPLC analysis. [b] Diastereomeric ratio determined by 1H NMR spectroscopy.

These studies are not limited to the Henry reaction. Similar investigations of substrate scope and stereoselectivity have been conducted for other important transformations such as the Michael addition, aza-Henry reaction, and various cycloaddition reactions, consistently demonstrating the broad applicability and high efficiency of chiral thiourea catalysts. rsc.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.org

Emerging Research Directions and Future Prospects for 1,3 Bis 4 Nitrophenyl Thiourea

Development of Advanced Functional Materials Based on Thiourea (B124793) Scaffolds

The thiourea backbone, with its hydrogen bonding capabilities and structural rigidity, provides a versatile platform for the design of advanced functional materials. Research into 1,3-Bis(4-nitrophenyl)thiourea and its derivatives is paving the way for materials with tailored mechanical and optical properties.

A notable area of investigation is the exploration of polymorphism and its influence on the material's characteristics. For instance, studies on the dimorphic solvates of 1,3-Bis(4-nitrophenyl)thiourea with dimethyl sulfoxide (B87167) (DMSO) have revealed diverse mechanical properties. elettra.euorcid.orgelettra.euresearchgate.netresearchgate.net These findings are crucial for the rational design of crystalline materials with specific functionalities, such as flexibility or hardness, which are highly sought after in fields like flexible electronics and optical waveguides. elettra.euresearchgate.net The ability to control the crystalline form allows for the fine-tuning of material properties, opening up possibilities for creating "smart" materials that respond to external stimuli.

Furthermore, the incorporation of thiourea derivatives into polymer structures is a promising avenue for developing new functional polymers. researchgate.netrsc.org The strong hydrogen bonding and coordination abilities of the thiourea group can be harnessed to create well-ordered, self-assembling polymer networks. These materials could find applications in areas ranging from drug delivery to catalysis. The inherent properties of the 1,3-Bis(4-nitrophenyl)thiourea unit, such as its electron-withdrawing nitro groups, can further enhance the functionality of these polymers.

Novel Sensor Architectures and Integrated Sensing Platforms

The ability of the thiourea moiety to act as a binding site for various anions and neutral molecules has positioned 1,3-Bis(4-nitrophenyl)thiourea as a promising candidate for the development of novel sensors. rsc.orgmdpi.com The two N-H groups of the thiourea can form strong hydrogen bonds with target analytes, leading to a detectable signal.

Recent research has focused on creating chemosensors for the detection of specific ions and molecules. For example, thiourea derivatives are being explored for their ability to detect environmentally and biologically important species. mdpi.com The design of these sensors often involves incorporating a signaling unit, such as a chromophore or fluorophore, into the thiourea structure. Upon binding of the analyte, a change in the optical properties of the sensor is observed.

A particularly innovative application is the use of 1,3-Bis(4-nitrophenyl)thiourea as a template in molecular imprinting to create nanozymes for the selective hydrolysis of aromatic carbonates. mdpi.com This approach demonstrates the potential for developing highly specific and efficient catalytic sensors. The dimensional similarity of the template to the target molecule allows for the creation of a precisely shaped active site. mdpi.com

Future research in this area will likely focus on the development of integrated sensing platforms, where these selective recognition elements are incorporated into devices for real-time monitoring. This could involve immobilizing the thiourea-based sensor on a solid support, such as a nanoparticle or an electrode, to create a robust and reusable sensor.

Computational Design and Predictive Modeling for Enhanced Properties

Computational methods are becoming increasingly indispensable in materials science for predicting and understanding the properties of new compounds. In the context of 1,3-Bis(4-nitrophenyl)thiourea, computational studies are playing a crucial role in elucidating structure-property relationships and guiding the design of new materials with enhanced functionalities.

Techniques such as Density Functional Theory (DFT) and molecular docking are being employed to investigate the non-covalent interactions that govern the self-assembly and host-guest chemistry of thiourea derivatives. biointerfaceresearch.com These studies provide valuable insights into the binding energies and geometries of complexes formed between the thiourea host and various guest molecules.

For instance, computational analysis has been used to rationalize the diverse mechanical behaviors observed in different polymorphs of thiourea-containing crystals. By calculating intermolecular interaction energies and analyzing crystal packing, researchers can predict whether a particular crystalline form will be brittle, elastic, or plastic. This predictive capability is essential for the targeted synthesis of materials with desired mechanical properties.

The use of predictive modeling is expected to accelerate the discovery of new functional materials based on the 1,3-Bis(4-nitrophenyl)thiourea scaffold. By screening virtual libraries of compounds and predicting their properties, researchers can prioritize synthetic efforts and focus on the most promising candidates.

Below is an interactive data table summarizing key computational findings for thiourea derivatives:

| Computational Method | Investigated Property | Key Findings |

| Density Functional Theory (DFT) | Non-covalent interactions, Binding energies | Elucidation of hydrogen bonding networks and their role in crystal packing and molecular recognition. |

| Molecular Docking | Host-guest interactions, Enzyme inhibition | Prediction of binding modes and affinities of thiourea derivatives with biological targets. biointerfaceresearch.com |

| Energy Frameworks Analysis | Mechanical properties | Rationalization of the relationship between crystal packing and mechanical behavior (e.g., elasticity, plasticity). |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity | Correlation of molecular descriptors with observed biological activities to guide the design of more potent compounds. |

Role in Supramolecular Assembly and Host-Guest Chemistry Beyond Anion Recognition

The thiourea group is a powerful motif in supramolecular chemistry due to its ability to form robust and directional hydrogen bonds. iitg.ac.inacs.org While the anion recognition properties of thiourea-based receptors have been extensively studied, emerging research is exploring their role in more complex supramolecular assemblies and host-guest systems that go beyond simple anion binding. soton.ac.ukworldscientific.com

1,3-Bis(4-nitrophenyl)thiourea and its analogues can act as versatile building blocks for the construction of intricate supramolecular architectures, such as molecular capsules, cages, and polymers. rsc.org These assemblies are held together by a network of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. The self-assembly of these molecules can be influenced by factors such as solvent, temperature, and the presence of guest molecules. iitg.ac.in

The ability of the thiourea moiety to coordinate with metal ions adds another dimension to its supramolecular chemistry. researchgate.netrsc.org By combining the hydrogen-bonding capabilities of the thiourea with the coordination chemistry of metal centers, it is possible to create metallo-supramolecular structures with unique properties and functions. These systems have potential applications in catalysis, sensing, and materials science.

Furthermore, the cavity provided by self-assembled thiourea-based hosts can be utilized for the encapsulation of guest molecules, leading to applications in areas such as drug delivery and the stabilization of reactive species. The study of these host-guest systems is providing fundamental insights into the principles of molecular recognition and self-assembly. elettra.eu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Bis(4-nitrophenyl)thiourea, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 4-nitroaniline with thiophosgene in a 1:1 molar ratio in anhydrous 1,4-dioxane at 0–5°C to form the intermediate isothiocyanate.

- Step 2 : Add a second equivalent of 4-nitroaniline under stirring at room temperature for 12–24 hours.

- Step 3 : Purify via recrystallization using ethanol or acetonitrile. Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) .

- Optimization : Adjust solvent polarity (e.g., DMF for slower kinetics) and stoichiometry to minimize byproducts like ammonium chloride.

Q. How can researchers characterize the purity and structural integrity of 1,3-Bis(4-nitrophenyl)thiourea?

- Techniques :

- FT-IR : Confirm thiourea C=S stretch (1,250–1,050 cm⁻¹) and nitro group vibrations (1,550–1,350 cm⁻¹) .

- NMR : Validate aromatic proton environments (δ 7.5–8.5 ppm in ¹H NMR) and thiourea NH signals (δ 9–10 ppm) .

- X-ray crystallography : Use ORTEP-3 software to generate thermal ellipsoid diagrams for bond-length validation (C=S: ~1.68 Å; C-N: ~1.34 Å) .

Q. What safety protocols are critical when handling 1,3-Bis(4-nitrophenyl)thiourea?

- Guidelines :

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Conduct reactions in fume hoods to avoid inhalation of nitro-group-derived fumes.

- Store waste in sealed containers labeled for halogenated/organic waste disposal .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data for molecular properties be resolved?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and compare bond lengths/angles with X-ray data. For example, computed C=S bond lengths may deviate by <0.02 Å from crystallographic data .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing anomalies .

- Data Adjustment : Calibrate computational models using solvent effect parameters (e.g., PCM for polar solvents) .

Q. What methodologies are employed to evaluate thermal stability and decomposition kinetics?

- Experimental Design :

- TGA : Heat samples from 30–800°C at 10°C/min under static air. Observe decomposition stages (e.g., nitro group loss at ~250°C, thiourea backbone breakdown at ~400°C) .

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea). For derivatives, Ea ranges 120–150 kJ/mol .

- Control Parameters : Use inert atmospheres (N₂) to isolate oxidative degradation pathways.

Q. How can biological activity assays be designed to assess efficacy while minimizing cytotoxicity?

- Strategies :

- In Vitro Screening : Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) at concentrations ≤100 µg/mL. Pair with MTT assays on HEK-293 cells to gauge IC₅₀ values .

- Structure-Activity Relationships (SAR) : Modify nitro substituents to electron-withdrawing groups (e.g., Cl, CF₃) to enhance membrane penetration .

Q. What strategies validate intermolecular interactions in crystalline structures?

- Crystallographic Techniques :

- ORTEP Diagrams : Visualize molecular geometry and thermal motion using ORTEP-3 software .

- Hirshfeld Surface Analysis : Map close contacts (e.g., O···H, S···H) to quantify interaction contributions (e.g., 20–25% H-bonding in nitroaryl thioureas) .

- π-Stacking Metrics : Measure centroid distances (3.4–3.8 Å) and dihedral angles (<10°) between aromatic rings .

Q. How can reproducibility challenges in synthesis under varying conditions be addressed?

- Troubleshooting :

- Solvent Effects : Compare yields in polar aprotic (DMF: 75–80%) vs. non-polar (toluene: 50–60%) solvents.

- Byproduct Management : Filter ammonium chloride precipitates immediately after isothiocyanate formation .

- Scale-Up Protocols : Maintain cooling rates (<5°C/min) during exothermic steps to prevent runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.